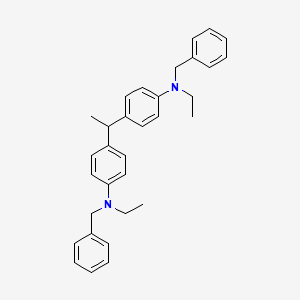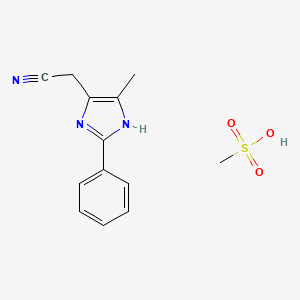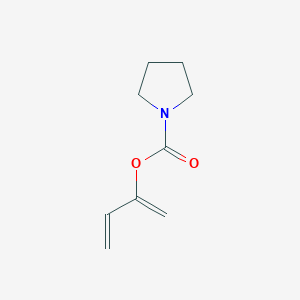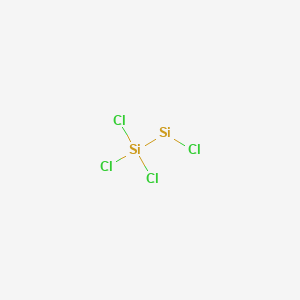
4,4'-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) is an organic compound characterized by its unique structure, which includes two benzyl and ethyl groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) typically involves the reaction of N-benzyl-N-ethylaniline with an ethane-1,1-diyl halide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles, facilitated by bases like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Quinones, oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in structure but with bromine substituents, used in crystal engineering and material science.
N,N’-(Ethane-1,2-diyl)bis(benzamides): Used in biological studies for its potential antileishmanial activity.
1,2-Bis(4-pyridyl)ethane: Utilized in coordination chemistry and the synthesis of metal-organic frameworks.
Uniqueness: 4,4’-(Ethane-1,1-diyl)bis(N-benzyl-N-ethylaniline) is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
CAS-Nummer |
105443-04-7 |
|---|---|
Molekularformel |
C32H36N2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
N-benzyl-4-[1-[4-[benzyl(ethyl)amino]phenyl]ethyl]-N-ethylaniline |
InChI |
InChI=1S/C32H36N2/c1-4-33(24-27-12-8-6-9-13-27)31-20-16-29(17-21-31)26(3)30-18-22-32(23-19-30)34(5-2)25-28-14-10-7-11-15-28/h6-23,26H,4-5,24-25H2,1-3H3 |
InChI-Schlüssel |
FWAQNEMOFXFVFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(C)C3=CC=C(C=C3)N(CC)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)


![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)


